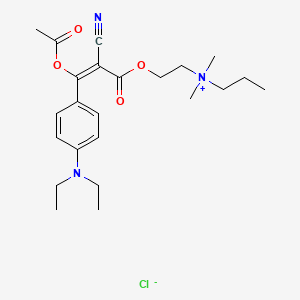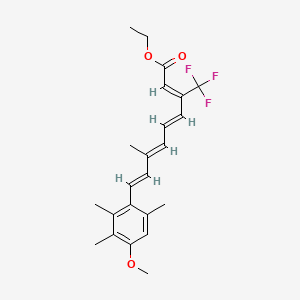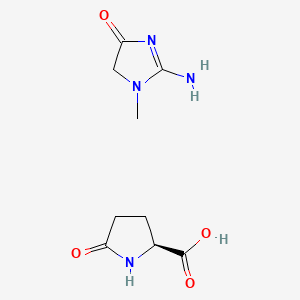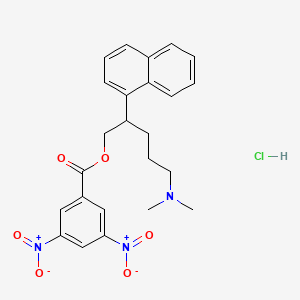
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable structures and its reactivity under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride typically involves the reaction of acryloyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(diethylamino)ethyl)acrylamide oxides, while reduction can produce N-(2-(diethylamino)ethyl)amines .
Scientific Research Applications
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions lead to conformational changes in the target molecules, affecting their function and activity. The compound’s ability to form stable complexes with drugs and other molecules makes it a valuable tool in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Dimethylamino)ethyl)acrylamide: Similar in structure but with dimethylamino groups instead of diethylamino groups.
N-(2-(Diethylamino)ethyl)methacrylamide: Differing by the presence of a methacrylamide group instead of an acrylamide group
Uniqueness
N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
74443-99-5 |
|---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-4-9(12)10-7-8-11(5-2)6-3;/h4H,1,5-8H2,2-3H3,(H,10,12);1H |
InChI Key |
IEWKGYJNURLXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


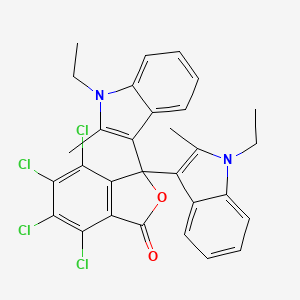
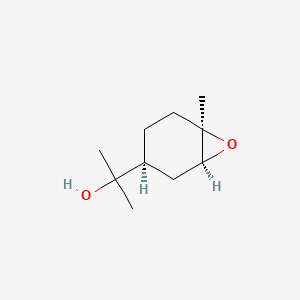
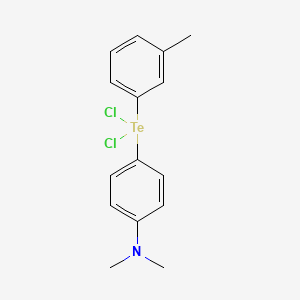
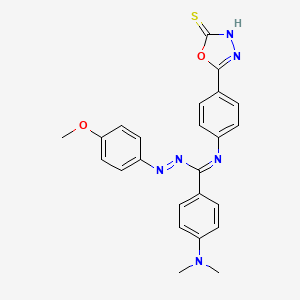
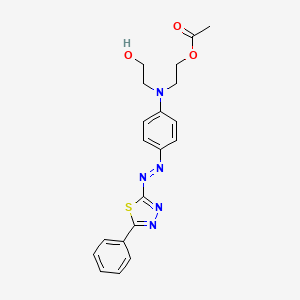

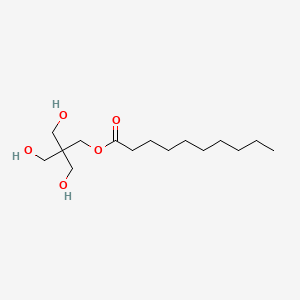
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
